Bleu d'alizarine fluorine dihydraté

Vue d'ensemble

Description

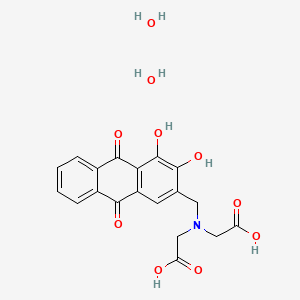

Alizarin fluorine Blue dihydrate: is a chemical compound with the empirical formula C19H15NO8·2H2O. It is also known by several synonyms, including (3,4-Dihydroxy-2-anthraquinonyl)methyliminodiacetic acid dihydrate and Alizarin Fluorine Blue . This compound is primarily used as an indicator in various analytical applications, particularly for the colorimetric determination of fluoride .

Applications De Recherche Scientifique

Chemical Properties and Structure

Alizarin Fluorine Blue Dihydrate has the empirical formula with a molar mass of approximately 421.36 g/mol. It is characterized by its ability to form stable complexes with fluoride ions, making it an effective indicator in titrations and spectrophotometric analyses.

Analytical Applications

-

Fluoride Detection :

- AFB is primarily used as a reagent for the detection and quantification of fluoride ions in water samples. Its sensitivity and specificity make it suitable for environmental monitoring and public health assessments.

- Studies have shown that AFB can achieve a recovery rate of nearly 100% when used in conjunction with specific methodologies, such as the fluoride electrode method .

-

Spectrophotometric Methods :

- The compound is utilized in spectrophotometric techniques to determine fluoride concentrations. The method involves measuring the absorbance of the AFB-fluoride complex, which correlates with fluoride concentration.

- Research indicates that AFB exhibits superior stability and reproducibility compared to other traditional methods, such as direct potentiometry .

- Titration Indicator :

Case Study 1: Groundwater Fluoride Analysis

A study conducted on groundwater samples demonstrated the effectiveness of AFB in determining fluoride levels. The results indicated that AFB provided reliable readings across varying concentrations, showcasing its applicability in environmental studies aimed at assessing water quality .

Case Study 2: Comparative Analysis

A comparative study evaluated the performance of AFB against other methods for fluoride determination, such as ion-selective electrodes and other colorimetric methods. The findings highlighted that AFB not only matched but often exceeded the sensitivity and accuracy of these alternative methods, particularly in complex matrices .

Data Table: Comparison of Fluoride Detection Methods

| Method | Sensitivity | Reproducibility | Stability | Comments |

|---|---|---|---|---|

| Alizarin Fluorine Blue | High | Excellent | High | Superior for complex samples |

| Ion-Selective Electrode | Moderate | Good | Moderate | Good for simple matrices |

| Colorimetric Methods | Variable | Variable | Low | Often less reliable |

Mécanisme D'action

Target of Action

Alizarin Fluorine Blue Dihydrate, also known as Alizarin Complexone Dihydrate or 125453K6LV, primarily targets fluoride ions . It is used for the colorimetric determination of fluoride .

Mode of Action

The interaction of Alizarin Fluorine Blue Dihydrate with its target, fluoride ions, is based on selective adsorption . The compound is loaded onto an ion-exchange resin, which effectively adsorbs fluoride ions in both batch and column operations . The fluoride ions adsorbed can be eluted completely with a small volume of 1 M sodium hydroxide .

Biochemical Pathways

Alizarin Fluorine Blue Dihydrate is part of the hydroxyanthraquinones class of organic compounds . These compounds contain a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone and a hydroxyl group . .

Pharmacokinetics

It’s known that the compound is practically insoluble at 20 °c , which could impact its bioavailability.

Result of Action

The primary result of Alizarin Fluorine Blue Dihydrate’s action is the selective adsorption and subsequent determination of fluoride ions . This allows for the concentration of fluoride ions to be determined using an ion-selective electrode .

Action Environment

The action, efficacy, and stability of Alizarin Fluorine Blue Dihydrate can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a dry, cool, and well-ventilated place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound . The compound’s solubility could also be affected by temperature .

Analyse Biochimique

Biochemical Properties

Alizarin fluorine Blue dihydrate plays a significant role in biochemical reactions, particularly in the detection and quantification of fluoride ions. It interacts with lanthanum or cesium (III) ions to form a red chelate, which subsequently reacts with fluoride ions to produce a blue complex . This interaction is crucial for the colorimetric determination of fluoride, as the intensity of the blue color correlates with the concentration of fluoride ions present. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in various biochemical assays.

Molecular Mechanism

At the molecular level, Alizarin fluorine Blue dihydrate exerts its effects through the formation of stable complexes with metal ions and fluoride. The binding interactions between the compound and these ions are essential for its function as a colorimetric indicator. The formation of the blue ternary complex with fluoride ions involves specific binding sites on the compound, which facilitate the detection and quantification of fluoride in various samples . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing enzyme activity and gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of alizarin complexone dihydrate involves the reaction of alizarin with iminodiacetic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of alizarin complexone dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Alizarin fluorine Blue dihydrate undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions, which is a key feature utilized in its analytical applications .

Common Reagents and Conditions:

Complexation: Alizarin fluorine Blue dihydrate reacts with metal ions such as calcium and fluoride to form colored complexes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less commonly utilized in practical applications.

Major Products Formed: The primary products formed from the reactions of alizarin complexone dihydrate are its metal complexes, which are used for analytical purposes .

Comparaison Avec Des Composés Similaires

Alizarin Red S: Another derivative of alizarin, used primarily as a staining agent in biological research.

Calcein: A fluorescent dye used for labeling and detecting calcium in biological samples.

Purpurin: A compound similar to alizarin, used as a sensitizer in dye-sensitized solar cells.

Uniqueness: Alizarin fluorine Blue dihydrate is unique due to its specific ability to form stable complexes with fluoride ions, making it particularly valuable in analytical chemistry for fluoride determination .

Activité Biologique

Alizarin fluorine blue dihydrate is a synthetic organic compound primarily used in analytical chemistry for the detection and quantification of fluoride ions. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₁₉H₁₅NO₈·2H₂O

- Molar Mass : 421.36 g/mol

- Melting Point : 180 °C

- Solubility : Practically insoluble in water at 20 °C .

Alizarin fluorine blue acts as a colorimetric reagent that forms a complex with fluoride ions, resulting in a measurable color change. This property is utilized in various analytical methods, particularly for detecting fluoride concentrations in biological and environmental samples.

Biological Applications

- Fluoride Detection : The primary use of alizarin fluorine blue dihydrate is in the determination of fluoride levels in water and biological samples. Its colorimetric response allows for sensitive detection methods, which are crucial in assessing fluoride exposure and its potential toxicological effects.

- Inhibition of Enzymatic Activity : Research indicates that derivatives of alizarin fluorine blue can inhibit inducible nitric oxide synthase (iNOS) with an IC50 value of 35 nM . This inhibition may have implications for inflammatory responses and related biological pathways.

- Visualizing Bone Mineralization : Alizarin fluorine blue has been employed to visualize fluoride deposition and bone mineralization during developmental studies in model organisms, such as medaka larvae. This application highlights its utility in developmental biology and toxicology .

Study 1: Fluoride Detection in Groundwater

A study demonstrated the effectiveness of alizarin fluorine blue in spectrophotometric methods for detecting fluoride concentrations in groundwater samples. The method showed high sensitivity and reproducibility compared to traditional fluoride electrodes, making it a preferred choice for environmental monitoring .

Study 2: Inhibition of Nitric Oxide Synthase

In vitro studies have shown that alizarin fluorine blue derivatives can significantly inhibit the activity of iNOS, which plays a critical role in the inflammatory response. This finding suggests potential therapeutic applications for managing inflammatory diseases .

Comparison of Analytical Methods

The following table summarizes the performance characteristics of alizarin fluorine blue compared to other common methods for fluoride detection:

| Method | Sensitivity | Reproducibility | Time to Result | Interference Susceptibility |

|---|---|---|---|---|

| Alizarin Fluorine Blue | High | High | Short | Moderate |

| Fluoride Electrode | Moderate | Moderate | Long | High |

| Spectrophotometric with Other Dyes | Moderate | Low | Moderate | Low |

Research Findings

Recent studies have focused on enhancing the solubility and reactivity of alizarin fluorine blue through chemical modifications, such as sulphonation. These modifications improve its analytical performance, allowing for more effective detection of fluoride ions in complex matrices .

Propriétés

IUPAC Name |

2-[carboxylatomethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]azaniumyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIGYBONXWGOQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C[NH+](CC(=O)[O-])CC(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO8- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427595 | |

| Record name | ZINC03861001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455303-00-1 | |

| Record name | ZINC03861001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 455303-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Alizarin complexone dihydrate in the study about β-catenin and bone response to loading?

A1: In the study "Deletion of a Single β‐Catenin Allele in Osteocytes Abolishes the Bone Anabolic Response to Loading" [], Alizarin complexone dihydrate was utilized as a bone staining agent. It was injected into mice three days before euthanization. This staining technique allows researchers to visualize and quantify newly formed bone. Following the injections of Alizarin complexone dihydrate and calcein (another bone staining agent), researchers were able to measure mineral apposition rates and analyze bone formation in response to mechanical loading in both control and β-catenin haploinsufficient mice. This contributed to the understanding of β-catenin's role in bone adaptation to mechanical stress.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.